molecular formula C11H9NO2S B8646030 Phenyl thiophen-2-ylcarbamate CAS No. 74889-22-8

Phenyl thiophen-2-ylcarbamate

Cat. No.: B8646030
CAS No.: 74889-22-8
M. Wt: 219.26 g/mol
InChI Key: NMCTUHZAVTWCQR-UHFFFAOYSA-N
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Description

Phenyl thiophen-2-ylcarbamate is a chemical compound of interest in medicinal chemistry and pharmaceutical research, integrating both carbamate and thiophene functional groups. Carbamate groups are widely utilized in the design of protease inhibitors and as versatile intermediates in organic synthesis . The thiophene moiety is a privileged structure in drug discovery, found in numerous commercially available drugs and known for its significant anti-inflammatory properties . Thiophene-based compounds are frequently investigated as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) . As a building block, this compound may serve as a critical precursor for the development of novel therapeutic agents. Researchers value this chemical for its potential application in constructing complex scaffolds and peptidomimetics, which are essential for probing biological pathways and developing new pharmacological tools . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Disclaimer: The information presented is based on the chemical class and general research applications of similar compounds. Specific data on the physical properties, mechanism of action, and detailed applications for this compound are not currently available in the searched literature and should be established by the researcher.

Properties

CAS No.

74889-22-8

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

phenyl N-thiophen-2-ylcarbamate

InChI

InChI=1S/C11H9NO2S/c13-11(12-10-7-4-8-15-10)14-9-5-2-1-3-6-9/h1-8H,(H,12,13)

InChI Key

NMCTUHZAVTWCQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=CS2

Origin of Product

United States

Q & A

Basic: What are the standard protocols for synthesizing phenyl thiophen-2-ylcarbamate, and how can its purity and structural identity be validated?

Methodological Answer:
this compound can be synthesized via reaction of thiophen-2-ylcarbamic acid derivatives with phenyl isocyanate in the presence of a catalyst (e.g., HCl in chloroform). Post-synthesis, purification involves column chromatography using silica gel and light petroleum ether . Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR): To confirm functional groups and connectivity.
  • X-ray Crystallography: For absolute structural determination. SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data, particularly for disordered structures .
  • High-Performance Liquid Chromatography (HPLC): To assess purity and lipophilicity using reversed-phase columns and log k calculations .

Advanced: How can researchers address structural disorder in crystallographic analysis of this compound derivatives?

Methodological Answer:
Structural disorder, such as disordered cyclohexene rings in carbamates, can be resolved using:

  • Multi-Component Refinement in SHELXL: Assign partial occupancy to disordered atoms and refine their positions iteratively .
  • Puckering Parameter Analysis: Quantify ring conformations (e.g., half-boat vs. chair) to validate disorder models .
  • Hydrogen Bonding and Intermolecular Interaction Mapping: Stabilize disorder models by identifying intermolecular forces (e.g., N–H⋯O hydrogen bonds) that influence packing .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer:

  • Ultra-Performance Liquid Chromatography (UPLC): Pair with phenyl isothiocyanate derivatization for enhanced detection sensitivity, as demonstrated in histamine analysis .
  • Surface-Enhanced Raman Spectroscopy (SERS): Use metallic substrates (e.g., silver nanoparticles) to amplify Raman signals, though substrate reproducibility must be rigorously controlled .
  • Mass Spectrometry (MS): Employ high-resolution MS (HRMS) with electrospray ionization (ESI) for accurate mass determination .

Advanced: How should researchers resolve contradictions between analytical data (e.g., HPLC vs. SERS results) for this compound?

Methodological Answer:

  • Cross-Validation Using Multiple Techniques: Combine HPLC (for quantitative purity) with SERS (for structural fingerprints) and X-ray diffraction (for crystallographic confirmation) .
  • Multivariate Data Analysis: Apply principal component analysis (PCA) or partial least squares regression (PLSR) to identify outliers or systematic errors in datasets .
  • Replicate Experiments: Address reproducibility issues in SERS by standardizing substrate preparation protocols .

Basic: How does the phenyl group influence the reactivity and solubility of this compound?

Methodological Answer:

  • Reactivity: The phenyl group stabilizes intermediates via resonance, enhancing electrophilic substitution reactions at the carbamate moiety. This is critical in designing derivatives for biological activity studies .
  • Solubility: The hydrophobic phenyl group reduces aqueous solubility. Solubility can be modulated by introducing polar substituents (e.g., –OH, –NH₂) or using co-solvents like DMSO .

Advanced: What frameworks guide the design of biological activity studies for this compound derivatives?

Methodological Answer:

  • PICO Framework: Define the target Population (e.g., enzyme/receptor), Intervention (compound concentration), Comparison (positive/negative controls), and Outcome (IC₅₀, binding affinity) .
  • FINER Criteria: Ensure studies are Feasible (e.g., scalable synthesis), Novel (unexplored derivatives), Ethical (avoiding uncharacterized toxicity), and Relevant (therapeutic targets like kinase inhibition) .
  • Structure-Activity Relationship (SAR) Models: Use crystallographic data to correlate substituent effects (e.g., thiophene vs. phenyl) with bioactivity .

Advanced: What computational methods complement experimental studies of this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Utilize programs like AutoDock Vina to predict binding modes using crystallographic data from SHELX-refined structures .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over nanosecond timescales to assess stability and binding free energy (e.g., using GROMACS) .
  • Quantum Mechanical Calculations: Apply DFT (Density Functional Theory) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

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